molecular formula C11H22N2O2 B1477647 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol CAS No. 2097945-52-1

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol

Cat. No.: B1477647
CAS No.: 2097945-52-1
M. Wt: 214.3 g/mol
InChI Key: UPDONUTWNLBUMI-UHFFFAOYSA-N
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Description

8-(2-Aminoethyl)-1-oxa-8-azaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a spirocyclic ketone or aldehyde in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with different substituents.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms within the spiro framework.

    1,3-Dioxane-1,3-dithiane spiranes: Different heterocyclic rings but similar spirocyclic core.

Uniqueness

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-(2-aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c12-4-6-13-5-1-3-11(9-13)8-10(14)2-7-15-11/h10,14H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDONUTWNLBUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CCO2)O)CN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Reactant of Route 2
8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Reactant of Route 3
8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Reactant of Route 4
8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Reactant of Route 5
8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Reactant of Route 6
8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol

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